molecular formula C7H14ClNO B15146703 1-(2-Chloroethyl)piperidin-3-OL

1-(2-Chloroethyl)piperidin-3-OL

Cat. No.: B15146703
M. Wt: 163.64 g/mol
InChI Key: MZDLBVUECPMDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)piperidin-3-OL (CAS 1247531-29-8) is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at position 3 and a 2-chloroethyl chain.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

1-(2-chloroethyl)piperidin-3-ol

InChI

InChI=1S/C7H14ClNO/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6H2

InChI Key

MZDLBVUECPMDEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCl)O

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Chloroethyl)piperidin-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .

Scientific Research Applications

1-(2-Chloroethyl)piperidin-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperidin-3-OL involves its interaction with molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . These interactions contribute to the compound’s therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Alkylating Activity

The chloroethyl group is a critical functional group in several antineoplastic agents, enabling alkylation of DNA and proteins. Key analogs include:

a) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structure : A nitrosourea with a cyclohexyl group and chloroethyl chain.
  • Mechanism : Generates alkylating (chloroethyl) and carbamoylating (isocyanate) intermediates upon decomposition. Alkylation damages DNA, while carbamoylation inhibits repair enzymes .
  • Activity : Demonstrates high lipid solubility, enabling blood-brain barrier penetration. Ethylene-labeled CCNU binds nucleic acids, while cyclohexyl-labeled derivatives bind proteins .
b) 1-(2-Chloroethyl)piperazine and Piperidin-4-ol Derivatives
  • Structure : Piperazine or piperidine rings with chloroethyl substituents.
  • Mechanism: Primarily alkylating agents.
c) 2-Chloroethyl Isocyanate
  • Structure : Breakdown product of nitrosoureas.
  • Mechanism : Inhibits DNA repair by carbamoylating proteins, enhancing the cytotoxicity of parent alkylating agents .

Comparison with 1-(2-Chloroethyl)piperidin-3-OL :

  • Unlike nitrosoureas, it lacks a nitroso group, preventing carbamoylating activity and limiting its mechanism to alkylation .

Physicochemical and Pharmacokinetic Properties

Key factors influencing efficacy and toxicity include solubility, chemical stability, and biodistribution:

Compound Octanol/Water Coefficient Alkylating Activity Carbamoylating Activity Protein Binding
This compound Moderate (predicted) High None Moderate
CCNU High High High 40–60% (cyclohexyl)
2-Chloroethyl Isocyanate Low None High High
  • Solubility: Nitrosoureas like CCNU exhibit high lipid solubility (octanol/water coefficient >1), facilitating tissue penetration. This compound’s hydroxyl group may lower this value, impacting distribution .
  • Chemical Stability : Chloroethyl-nitrosoureas degrade rapidly in plasma (half-life ~5 minutes), releasing reactive intermediates. Piperidine derivatives like this compound are likely more stable but less potent due to slower decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.